molecular formula C23H23N5O3 B11133861 N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide

N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]p yridino[2,3-d]pyrimidin-3-yl)}carboxamide

Cat. No.: B11133861
M. Wt: 417.5 g/mol
InChI Key: HFVHOXRGBVVBPV-UHFFFAOYSA-N
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Description

    N-ethyl{2-imino-1-[2-(4-methoxyphenyl)ethyl]-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl)}carboxamide: is a complex organic compound with a unique structure.

  • Its name suggests the presence of an ethyl group, an imino group, and a carboxamide moiety, along with various aromatic rings.
  • This compound may have potential applications due to its intriguing structure and reactivity.
  • Preparation Methods

    • The synthesis of this compound involves several steps. One possible synthetic route is as follows:
      • Start with an appropriate precursor, such as an ethyl ester or amide.
      • Introduce the imino group (C=N) by reacting the precursor with an appropriate reagent.
      • Cyclize the compound to form the 1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-yl core.
      • Finally, introduce the N-ethyl group to complete the structure.
    • Industrial production methods may involve optimization of reaction conditions, scalability, and purification techniques.
  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions at various positions, leading to the formation of different functional groups.

      Reduction: Reduction reactions can modify the imino group or other functional groups.

      Substitution: Substituents on the aromatic rings can be replaced with other groups.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, hydrogenation (using H₂/Pd-C) can reduce the imino group.

      Major Products: The major products will vary based on the specific reactions performed.

  • Scientific Research Applications

      Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.

      Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.

      Industry: Consider its use in materials science, catalysis, or other industrial processes.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • It may affect cellular pathways, enzyme activity, or receptor binding.
    • Detailed studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Compare this compound to structurally related molecules. Highlight its distinctive features.

      Similar Compounds: Explore other pyridine derivatives, imino-containing compounds, or carboxamides.

    Properties

    Molecular Formula

    C23H23N5O3

    Molecular Weight

    417.5 g/mol

    IUPAC Name

    N-ethyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

    InChI

    InChI=1S/C23H23N5O3/c1-3-25-22(29)17-14-18-21(26-19-6-4-5-12-27(19)23(18)30)28(20(17)24)13-11-15-7-9-16(31-2)10-8-15/h4-10,12,14,24H,3,11,13H2,1-2H3,(H,25,29)

    InChI Key

    HFVHOXRGBVVBPV-UHFFFAOYSA-N

    Canonical SMILES

    CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC

    Origin of Product

    United States

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